4-Isopropylbiphenyl-2-carboxylic acid
Overview
Description
4-Isopropylbiphenyl-2-carboxylic acid, commonly referred to as IPBCA, is an organic compound with a wide range of applications in scientific research. IPBCA is a versatile compound that can be used as a starting material for synthesizing a variety of compounds, as well as a reagent in various reactions. It is also used as a catalyst in various processes, and has been studied for its potential use in drug development. In
Scientific Research Applications
Environmental Chemistry and Metabolism
4-Isopropylbiphenyl-2-carboxylic acid, as a model compound for alkylated chlorobiphenyls (Chloralkylenes), has been studied in environmental chemistry. For instance, its metabolism in rats involves stepwise oxidation to chlorobiphenyl carboxylic acid and hydroxylation of the chlorine-substituted phenyl ring, as investigated in the study by Tulp et al. (1977). Similar metabolic pathways are observed in other organisms like fish, frogs, fungi, and bacteria, as detailed in another study by Tulp et al. (1977).
Chemical Kinetics and Synthesis
In chemical kinetics, the oxidation of 4-isopropylbiphenyl in the liquid phase by oxygen to form hydroperoxide derivatives has been explored. This study by Stec et al. (2008) investigated the oxidizability and overall energy activation of this process.
Polymer Chemistry
4-Isopropylbiphenyl-2-carboxylic acid is also significant in polymer chemistry. The preparation of 2-(4-carboxyphenyl)benzoxazole-5-carboxylic acid from related compounds has been studied for its application in thermotropic polyesters, as shown in research by Kricheldorf and Thomsen (1992).
Medicinal Chemistry
In the field of medicinal chemistry, carboxylic acid functional groups, such as those found in 4-isopropylbiphenyl-2-carboxylic acid, are often replaced with isosteres to retain desired properties while avoiding drawbacks like metabolic instability. This concept is elaborated in a study by Ballatore et al. (2013).
Materials Science
In materials science, 4-isopropylbiphenyl-2-carboxylic acid derivatives are used in the creation of nematic and isotropic melts. This application is discussed in a study by Karamysheva et al. (1976).
Catalysis
The compound also finds application in catalysis, especially in the isopropylation of biphenyl, as explored in research by Sugi et al. (2001) and Anand et al. (2013).
Analytical Chemistry
In analytical chemistry, high-performance liquid chromatographic determination methods for the oxidation products of 4-isopropylbiphenyl and its derivatives have been developed, as shown in a study by Orlińska et al. (2007).
Nanotechnology
In nanotechnology, the effects of E-Z photo-isomerization on single molecular conductance have been investigated for molecules like 4,4'-(ethene-1,2-diyl)dibenzoic acid, providing insights relevant to 4-isopropylbiphenyl-2-carboxylic acid derivatives. This study by Martín et al. (2010) discusses these effects.
Environmental Science
Lastly, in environmental science, the synthesis of novel carboxyl-containing polyimides for applications like ethanol dehydration via pervaporation is an area of research. A study by Xu and Wang (2015) delves into this topic.
properties
IUPAC Name |
2-phenyl-5-propan-2-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11(2)13-8-9-14(15(10-13)16(17)18)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYDNZLUIZHTBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylbiphenyl-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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